Unifiram

Descripción general

Descripción

Unifiram, también conocido por su nombre en código de desarrollo DM-232, es un fármaco experimental que pertenece a la clase de compuestos nootrópicos. Es conocido por sus potentes efectos antiamnésicos y de mejora cognitiva, que son significativamente mayores que los del piracetam . This compound ha llamado la atención en el campo de los potenciadores cognitivos debido a su potencial para mejorar la memoria y las capacidades de aprendizaje .

Métodos De Preparación

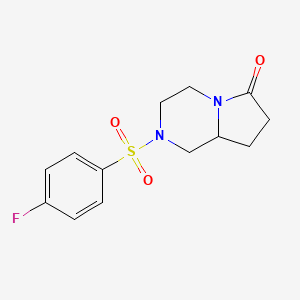

La síntesis de Unifiram implica varios pasos, comenzando con la preparación de la estructura central, hexahidropirrolo[1,2-a]pirazin-6(2H)-ona. La ruta sintética típicamente incluye los siguientes pasos:

Formación de la Estructura Central: La estructura central se sintetiza a través de una serie de reacciones de ciclización.

Introducción de Grupos Funcionales: Se introducen grupos funcionales como el grupo fluorofenilsulfonilo a través de reacciones de sustitución.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener this compound de alta pureza.

Análisis De Reacciones Químicas

Unifiram experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede experimentar reacciones de oxidación, que pueden alterar sus grupos funcionales.

Reducción: Las reacciones de reducción pueden modificar la estructura del compuesto, lo que podría afectar su potencia.

Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes grupos funcionales en la molécula de this compound.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes para la oxidación, agentes reductores para la reducción y varios catalizadores para las reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Unifiram's pharmacological profile includes:

- Cognition Enhancement : Studies indicate that this compound can improve memory performance in animal models. For instance, it has shown efficacy in reversing memory impairment induced by scopolamine in mice .

- Cholinergic Activity : The compound appears to enhance the release of acetylcholine in the brain, which is crucial for learning and memory processes. This suggests a cholinergic mechanism of action .

- AMPA Receptor Modulation : Research indicates that this compound may interact with AMPA receptors, contributing to its nootropic effects. It increases the amplitude of field excitatory postsynaptic potentials in rat hippocampal slices .

Applications in Cognitive Disorders

This compound has been explored for potential therapeutic applications in various cognitive disorders:

- Alzheimer's Disease : Given its ability to enhance cholinergic transmission, this compound may be beneficial in treating Alzheimer's disease and other forms of dementia by ameliorating cognitive deficits associated with these conditions .

- Mild Cognitive Impairment : Its nootropic properties suggest potential use in managing mild cognitive impairment, providing a possible avenue for prevention or delay of more severe cognitive decline .

Case Studies and Research Findings

Several studies have documented the effects of this compound on cognitive function:

-

Memory Enhancement in Animal Models :

- In a study involving mice, this compound administration at low doses significantly improved performance on memory tasks compared to control groups .

- Another study demonstrated that this compound could reverse amnesia induced by various pharmacological agents, suggesting its broad applicability in cognitive enhancement .

- Safety Profile :

- Comparative Potency :

Research Data Summary

The following table summarizes key findings from various studies on this compound:

Mecanismo De Acción

Unifiram ejerce sus efectos modulando la actividad de los receptores AMPA, que son un tipo de receptor de glutamato en el cerebro. Esta modulación mejora la transmisión sináptica y mejora la comunicación neuronal, lo que lleva a una mejor función cognitiva . This compound no se une directamente a los receptores, pero puede actuar a través de vías indirectas o descendentes para lograr sus efectos .

Comparación Con Compuestos Similares

Unifiram a menudo se compara con otros compuestos nootrópicos como:

Sthis compound (DM-235): Similar en estructura y función a this compound, Sthis compound también mejora la función cognitiva a través de la modulación del receptor AMPA.

La singularidad de this compound radica en su alta potencia y su mecanismo de acción específico, lo que lo convierte en un candidato prometedor para futuras investigaciones y posibles aplicaciones terapéuticas .

Actividad Biológica

Unifiram, also known as DM232, is a novel nootropic compound that has garnered attention for its potential cognitive-enhancing properties. Structurally related to piracetam, this compound exhibits significantly higher potency, estimated to be approximately 30,000 times more effective than piracetam in enhancing cognitive functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound's primary mechanism of action involves modulation of neurotransmitter systems, particularly through its interaction with AMPA receptors and acetylcholine (ACh) release. Research has demonstrated that this compound enhances the release of ACh from the rat cerebral cortex and increases the amplitude of field excitatory postsynaptic potentials (fEPSPs) in hippocampal slices, indicating its role in synaptic transmission and plasticity .

The compound is believed to stimulate the glycine-binding site of N-methyl-D-aspartate receptors (NMDARs), leading to enhanced long-term potentiation (LTP) in the hippocampus. This effect is mediated through activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase Cα (PKCα), which are critical for synaptic strengthening .

Pharmacological Effects

This compound has been shown to exhibit several pharmacological effects, including:

- Cognition Enhancement : In behavioral studies, this compound has demonstrated significant procognitive effects in various tasks, including the Morris water maze and social learning tests. These studies indicate its potential to ameliorate memory impairment induced by scopolamine .

- Cholinergic Activity : this compound increases ACh release and enhances cholinergic signaling, which is crucial for memory and learning processes. It has been observed to reduce sleep time induced by pentobarbital in mice, suggesting a stimulating effect on cognitive function .

- Analgesic Properties : In addition to cognitive enhancement, this compound exhibits analgesic effects as evidenced by increased pain thresholds in the hot-plate test in mice. This effect appears to be dose-dependent and may involve interactions with pain pathways .

Research Findings

Numerous studies have investigated the biological activity of this compound. Below are key findings summarized in a table format:

Case Studies

Several case studies have provided insights into the practical applications and effects of this compound:

- Case Study 1 : A user reported improvements in cognitive function and memory retention after supplementing with this compound for several weeks, highlighting its potential use as a nootropic agent for individuals experiencing cognitive decline.

- Case Study 2 : In a controlled study involving aged rats with induced memory impairment, administration of this compound resulted in significant improvements in both spatial learning and memory retention compared to control groups receiving saline solutions.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3S/c14-10-1-4-12(5-2-10)20(18,19)15-7-8-16-11(9-15)3-6-13(16)17/h1-2,4-5,11H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRTZFZAFBIBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432024 | |

| Record name | UNIFIRAM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272786-64-8 | |

| Record name | 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=272786-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Unifiram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272786648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNIFIRAM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNIFIRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4024LN29G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.